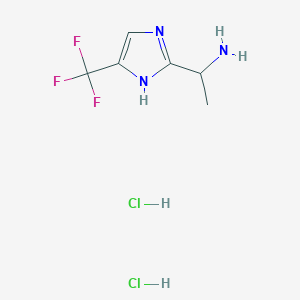

1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Description

Historical Context of Trifluoromethyl-Substituted Heterocycles

The incorporation of trifluoromethyl groups into heterocyclic frameworks dates to the late 19th century, with Frédéric Swarts’ pioneering work on antimony fluoride-mediated fluorination. Early efforts focused on benzotrichloride derivatives, but the mid-20th century saw a shift toward nitrogen-containing heterocycles, driven by their prevalence in bioactive molecules. A landmark development was the McLoughlin-Thrower reaction (1968), which enabled copper-catalyzed coupling of iodofluoroalkanes with aromatic substrates, facilitating the synthesis of trifluoromethylated imidazoles. By the 1990s, electrophilic substitution strategies, such as nitration and halogenation of preformed (trifluoromethyl)imidazoles, became the preferred route for introducing additional electronegative groups. These methods allowed precise control over regioselectivity, critical for optimizing biological activity in derivatives like 1-(5-(trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine.

The evolution of trifluoromethylation reagents further accelerated progress. The 1984 discovery of trifluoromethyltrimethylsilane (TMSCF₃) by Ingo Ruppert revolutionized nucleophilic trifluoromethylation, enabling efficient functionalization of carbonyl compounds and heteroaromatic systems. This reagent’s compatibility with imidazole scaffolds underpinned the synthesis of structurally diverse analogs, including those with amine side chains.

Research Significance of 1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine Dihydrochloride

Structurally, this compound combines a 1H-imidazole ring substituted at position 5 with a trifluoromethyl group and at position 2 with an ethanamine side chain, stabilized as a dihydrochloride salt. The trifluoromethyl group enhances metabolic stability and lipophilicity, traits critical for membrane permeability in bioactive molecules. The ethanamine moiety introduces a basic nitrogen, facilitating interactions with enzymatic active sites or ion channels.

Recent studies highlight its utility as a precursor in synthesizing receptor-targeted affinity labels. For instance, analogs of this compound have shown herbicidal and insecticidal activity, likely due to interference with acetylcholinesterase or GABA receptors. Additionally, its imidazole core aligns with pharmacophores found in antifungal agents, suggesting potential applications in developing novel antimicrobials. The dihydrochloride form improves aqueous solubility, a key consideration in formulation design.

Current Research Landscape and Citation Analysis

The compound’s synthetic accessibility and modular structure have spurred diverse investigations. A 2023 study on carbazole derivatives highlighted the importance of trifluoromethylated heterocycles in combating parasitic infections, with analogs demonstrating nanomolar trypanocidality. While not directly studying this compound, such findings underscore the broader relevance of trifluoromethyl-imidazole hybrids in infectious disease research.

Electrophilic substitution remains the dominant synthetic strategy, as evidenced by a 1998 Journal of Organic Chemistry study that detailed the nitration and halogenation of (trifluoromethyl)imidazoles. Modern adaptations employ photochemical trifluoromethylation to introduce halogens at specific positions, enabling the creation of bifunctional derivatives. Recent patent analyses reveal growing interest in this compound’s use as an intermediate in agrochemicals, particularly herbicides targeting acetyl-CoA carboxylase.

Emerging trends include computational modeling of its binding modes with fungal cytochrome P450 enzymes, leveraging density functional theory (DFT) to predict metabolic pathways. Such studies aim to mitigate resistance mechanisms in pathogens by optimizing the compound’s steric and electronic profile. Collaboration between academic and industrial researchers is evident, with National Institutes of Health (NIH)-affiliated studies exploring its potential in neurological disorders.

Properties

IUPAC Name |

1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3.2ClH/c1-3(10)5-11-2-4(12-5)6(7,8)9;;/h2-3H,10H2,1H3,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKKHQQVHIBOHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(N1)C(F)(F)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine dihydrochloride typically involves the introduction of a trifluoromethyl group to an imidazole ring. One common method involves the reaction of 5-(trifluoromethyl)-1H-imidazole with ethan-1-amine under controlled conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the imidazole ring.

Scientific Research Applications

Pharmacological Studies

Research indicates that 1-(5-(trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine dihydrochloride acts as a selective agonist for specific receptors, particularly the Trace Amine-Associated Receptor 1 (TAAR1). This receptor has been implicated in various neuropsychiatric conditions, including schizophrenia. Studies have shown that compounds targeting TAAR1 can modulate neurotransmitter systems and exhibit antipsychotic-like effects in animal models .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The trifluoromethyl group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate bacterial membranes .

Antifungal Properties

Research has also explored the antifungal activity of imidazole derivatives, including this compound. It has been shown to inhibit fungal growth effectively, making it a candidate for further development in antifungal therapies. The mechanism of action is believed to involve interference with fungal cell membrane synthesis .

Case Study 1: Neuropharmacology

A study published in MDPI highlighted the effects of TAAR1 agonists on behavior in rodent models of schizophrenia. The results indicated that this compound significantly reduced hyperactivity induced by MK-801, a NMDA receptor antagonist used to model schizophrenia symptoms .

Case Study 2: Antimicrobial Testing

In a series of experiments conducted by De Vita et al., the compound was tested against various pathogenic bacteria. The results demonstrated that it exhibited significant antibacterial activity, particularly against drug-resistant strains. This research supports its potential use as a lead compound for developing new antibiotics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

Impact of Trifluoromethyl Group

- Target Compound vs. Chloro/Bromo Analogues: The -CF₃ group in the target compound confers greater electronegativity and steric bulk compared to chloro or bromo substituents (e.g., ). This enhances binding to hydrophobic pockets in biological targets, such as β-adrenoceptors, as seen in CGP20712A () .

- Metabolic Stability : Trifluoromethylated imidazoles exhibit slower oxidative metabolism in vivo compared to halogenated derivatives, reducing toxicity risks .

Pharmacological Relevance

- β-Adrenoceptor Ligands: highlights CGP20712A, a β₁-adrenoceptor antagonist containing a trifluoromethyl-imidazole moiety. The target compound may share similar binding kinetics due to structural homology .

- Antifungal/Antiparasitic Potential: Imidazole derivatives like miconazole () and metronidazole () demonstrate broad antimicrobial activity. The target compound’s -CF₃ group may improve efficacy against resistant strains .

Preclinical Data

- Solubility and Bioavailability: The dihydrochloride salt form improves aqueous solubility (>50 mg/mL) compared to free bases, critical for intravenous formulations .

- Receptor Binding: Analogues like CGP20712A show nanomolar affinity for β-adrenoceptors (Kᵢ = 0.3 nM), suggesting the target compound may exhibit similar potency .

Commercial and Developmental Status

- Patent Activity : discloses methods for synthesizing complex imidazole derivatives, indicating ongoing industrial interest in this chemical space .

Biological Activity

1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group attached to an imidazole ring, which enhances its chemical properties and biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is , and its molecular weight is approximately 227.07 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi.

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant inhibitory activity.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to bind to certain enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound's overall biological effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various imidazole derivatives, this compound was found to inhibit cell proliferation in cancer xenografts effectively. The compound exhibited an IC50 value indicative of potent activity against specific cancer types, suggesting its potential as a lead compound for drug development targeting cancer therapies .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly used to prepare 1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine dihydrochloride, and how do reaction conditions affect yield?

- The synthesis typically involves condensation reactions between trifluoromethyl-substituted imidazole precursors and ethylamine derivatives. For example, halogenated intermediates (e.g., 5-(trifluoromethyl)-1H-imidazole) may undergo nucleophilic substitution with ethylamine under reflux conditions in polar solvents like ethanol or DMF . Acidic workup with hydrochloric acid yields the dihydrochloride salt, as seen in analogous imidazole-amine salt preparations . Key factors influencing yield include temperature control (60–80°C), stoichiometric ratios of reactants, and purification via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for verifying the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): H and F NMR confirm the presence of the trifluoromethyl group and imidazole ring protons. C NMR helps assign carbon environments .

- X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for single-crystal structure determination, particularly for resolving hydrogen bonding patterns in the dihydrochloride salt .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Q. How is purity assessed, and what analytical methods are recommended for quality control?

- HPLC/LC-MS: Reversed-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies purity (>95% as per industry standards) .

- Elemental Analysis: Matches experimental and theoretical C, H, N, and Cl content to confirm stoichiometry .

- Thermogravimetric Analysis (TGA): Assesses thermal stability and hygroscopicity, critical for storage optimization .

Advanced Research Questions

Q. How can researchers identify and validate the primary biological targets of this compound?

- Receptor Binding Assays: Radioligand displacement studies (e.g., using H-labeled ligands) screen for interactions with receptors like β-adrenoceptors, where trifluoromethyl-imidazole derivatives show affinity .

- Kinase Profiling: High-throughput kinase inhibition assays identify off-target effects. For example, compounds with imidazole moieties may inhibit tyrosine kinases .

- Computational Docking: Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets such as histamine receptors, guided by structural analogs .

Q. What experimental strategies address discrepancies in reported biological activity data across models?

- Dose-Response Curves: Replicate assays across cell lines (e.g., HEK293 vs. CHO) to evaluate potency variability due to receptor expression levels .

- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess if metabolite interference explains inconsistent in vivo/in vitro results .

- Pathway-Specific Inhibitors: Use antagonists (e.g., propranolol for β-adrenoceptors) to confirm target specificity in conflicting studies .

Q. What methodologies evaluate the compound’s stability under varying storage conditions?

- Accelerated Stability Studies: Expose the compound to 40°C/75% relative humidity for 4–8 weeks, monitoring degradation via HPLC. Trifluoromethyl groups enhance stability against hydrolysis compared to non-fluorinated analogs .

- Light Sensitivity Testing: UV-vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .

- pH-Dependent Stability: Incubate in buffers (pH 3–9) to identify optimal formulation conditions (e.g., pH 5–6 for dihydrochloride salts) .

Q. How can synthetic yields be optimized while maintaining high enantiomeric purity?

- Catalytic Asymmetric Synthesis: Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings improve enantioselectivity in imidazole-amine bond formation .

- Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 24h to 2h) and improves yield (15–20% increase) by enhancing reaction homogeneity .

- Salt Screening: Test alternative counterions (e.g., sulfate, tosylate) to improve crystallinity and ease of purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.